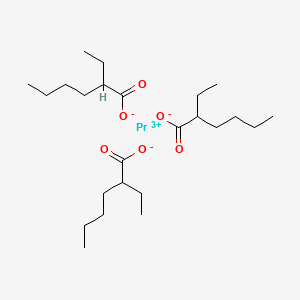
Praseodymium tri(2-ethylhexanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Praseodymium tri(2-ethylhexanoate) is a useful research compound. Its molecular formula is C24H45O6Pr and its molecular weight is 570.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Praseodymium tri(2-ethylhexanoate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Praseodymium tri(2-ethylhexanoate) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalytic Applications
Praseodymium tri(2-ethylhexanoate) is primarily utilized as a catalyst in organic synthesis. Its ability to facilitate reactions makes it valuable in the production of various chemical compounds.
- Catalysis in Organic Reactions : The compound acts as a Lewis acid catalyst, enhancing reaction rates and selectivity in processes such as esterification and polymerization. For example, it has been used effectively in the synthesis of biodiesel through transesterification reactions involving triglycerides and methanol.
Material Science Applications
In material science, praseodymium tri(2-ethylhexanoate) plays a significant role as a precursor for the synthesis of advanced materials.
Table 1: Material Science Applications of Praseodymium tri(2-ethylhexanoate)
| Application Area | Description |
|---|---|
| Thin Film Deposition | Used in sol-gel processes to create thin films for electronic devices. |
| Nanoparticle Synthesis | Serves as a precursor for the formation of praseodymium oxide nanoparticles, which are utilized in various applications including catalysis and electronics. |
| Coatings | Employed in the formulation of protective coatings due to its stability and adhesion properties. |
Nanotechnology Applications
Praseodymium tri(2-ethylhexanoate) is also significant in nanotechnology, particularly in the development of nanostructured materials.
- Nanoparticle Formation : The compound facilitates the preparation of praseodymium-based nanoparticles through thermal decomposition methods. These nanoparticles exhibit unique optical properties that can be harnessed in photonic devices and sensors .
Case Study: Nanoparticle Synthesis Using Praseodymium tri(2-ethylhexanoate)
A study demonstrated the synthesis of praseodymium oxide nanoparticles using praseodymium tri(2-ethylhexanoate) as a precursor. The process involved heating the compound to decompose it into praseodymium oxide, which was characterized by X-ray diffraction (XRD) and transmission electron microscopy (TEM). The resulting nanoparticles showed promising catalytic activity in various organic reactions .
Environmental Applications
Praseodymium tri(2-ethylhexanoate) has potential applications in environmental remediation, particularly in removing pollutants from wastewater.
Propiedades
Número CAS |
73227-22-2 |
|---|---|
Fórmula molecular |
C24H45O6P |
Peso molecular |
570.5 g/mol |
Nombre IUPAC |
2-ethylhexanoate;praseodymium(3+) |
InChI |
InChI=1S/3C8H16O2.Pr/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 |
Clave InChI |
LJLKMNSTMFZSEO-UHFFFAOYSA-K |
SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Pr+3] |
SMILES canónico |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Pr+3] |
Key on ui other cas no. |
73227-22-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















